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Compound of Interest

Compound Name: trans-2-Methyl-3-phenylaziridine

Cat. No.: B8336151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of

trans-2-Methyl-3-phenylaziridine, a heterocyclic compound of interest in synthetic chemistry

and drug discovery. The document outlines the key spectroscopic techniques used to elucidate

and confirm the structure of this molecule, presenting available data in a structured format and

detailing the experimental protocols for acquiring such data.

Molecular Structure and Properties
trans-2-Methyl-3-phenylaziridine is a disubstituted aziridine with the chemical formula

C₉H₁₁N.[1][2] The trans configuration indicates that the methyl and phenyl groups are on

opposite sides of the three-membered aziridine ring.

Table 1: Physical and Chemical Properties

Property Value Reference

IUPAC Name
trans-2-Methyl-3-

phenylaziridine
[1]

Molecular Formula C₉H₁₁N [1][2]

Molecular Weight 133.19 g/mol [1][2][3][4][5]

CAS Number 20993-60-6 [4]
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Spectroscopic Data
The structural confirmation of trans-2-Methyl-3-phenylaziridine relies on a combination of

spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic

molecules. For trans-2-Methyl-3-phenylaziridine, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of

different types of protons, their chemical environment, and their connectivity.

Table 2: Expected ¹H NMR Chemical Shifts

Proton
Expected Chemical Shift
(δ, ppm)

Multiplicity

Aziridine Ring Protons 3.0 - 4.0 d, q

Methyl Protons (CH₃) 1.5 - 2.5 d

Phenyl Protons (C₆H₅) 7.2 - 7.5 m

N-H Proton Variable br s

Note: The expected chemical shifts are based on general ranges for similar structures.[3]

Specific values can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon

atoms in the molecule. A known reference for the ¹³C NMR spectrum of 2-Methyl-3-

phenylaziridine is found in an article by P. Mison, R. Martino, and F. W. Wehrli in Organic

Magnetic Resonance (1976), volume 8, page 79.[1]

Table 3: Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (δ, ppm) | |---|---|---| | Aziridine Ring Carbons | 40 - 60 | |

Methyl Carbon (CH₃) | 10 - 20 | | Phenyl Carbons (C₆H₅) | 125 - 140 |
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Note: The expected chemical shifts are based on general ranges for aziridine-containing

compounds.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key

vibrational frequencies for trans-2-Methyl-3-phenylaziridine are associated with the N-H bond

and the aromatic ring.

Table 4: Key IR Absorption Bands

Functional Group Expected Vibrational Frequency (cm⁻¹)

N-H Stretch ~3300

C-H Stretch (Aromatic) 3000 - 3100

C-H Stretch (Aliphatic) 2850 - 3000

C=C Stretch (Aromatic) ~1600

Note: These are approximate values and can be influenced by the molecular environment and

sample preparation.[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For trans-2-Methyl-3-phenylaziridine, the molecular ion peak would be

expected at an m/z corresponding to its molecular weight.

Table 5: Mass Spectrometry Data

Parameter Value Reference

Molecular Ion [M]⁺ m/z 133 [1][2]

Common Fragments

m/z 118 (loss of CH₃), m/z 91

(tropylium ion), m/z 77 (phenyl

group)
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Note: The fragmentation pattern can be confirmed through analysis of the full mass spectrum,

potentially obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1][6]

Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of trans-2-
Methyl-3-phenylaziridine.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the purified trans-2-Methyl-3-phenylaziridine in approximately 0.6 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-

noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-

2 seconds, and an acquisition time of 2-4 seconds.

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be

required due to the lower natural abundance of ¹³C. Typical parameters include a spectral

width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2

seconds.

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak.
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Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty ATR setup.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as

dichloromethane or ethyl acetate.

Instrumentation and Analysis:

Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar

column like DB-5ms) coupled to a mass spectrometer (e.g., a quadrupole or ion trap

analyzer).

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to

ensure volatilization.

The GC oven temperature is programmed to ramp up, separating the components of the

sample based on their boiling points and interactions with the column stationary phase.
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As the compound elutes from the GC column, it enters the mass spectrometer.

The molecules are ionized, typically using electron ionization (EI) at 70 eV.

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

The mass spectrum is recorded, showing the relative abundance of different fragment ions.

Workflow and Data Integration
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like trans-2-Methyl-3-phenylaziridine.

Sample Preparation

Spectroscopic Analysis

Data Analysis & Structure Elucidation

Synthesis & Purification

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Data Integration

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.
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This integrated approach, combining data from multiple spectroscopic techniques, is crucial for

the unambiguous structural determination of trans-2-Methyl-3-phenylaziridine and is a

fundamental process in chemical research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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